

Application Notes and Protocols for In Vitro Cell Viability Assays with Leflunomide

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Compound of Interest		
Compound Name:	Leflunomide	
Cat. No.:	B1674699	Get Quote

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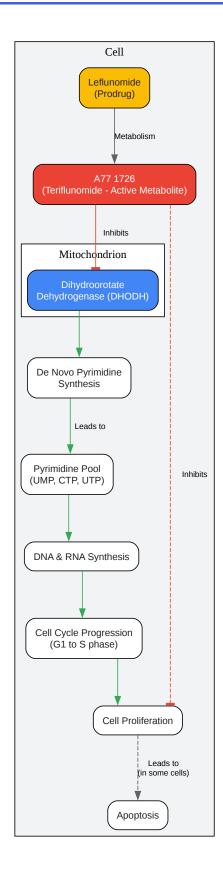
These application notes provide a detailed protocol for assessing the in vitro effects of **Leflunomide** on cell viability. **Leflunomide** is an immunosuppressive drug that primarily functions by inhibiting de novo pyrimidine synthesis.[1][2][3] Its active metabolite, A77 1726 (teriflunomide), blocks the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is a critical step in the synthesis of pyrimidines required for DNA and RNA synthesis.[1] [2][4] This inhibition leads to cell cycle arrest and a reduction in cell proliferation, particularly in rapidly dividing cells like activated lymphocytes.[2][4][5] At higher concentrations, **Leflunomide** may also inhibit tyrosine kinases.[1][4][5]

This document outlines two common methods for evaluating the cytotoxic and cytostatic effects of **Leflunomide**: the MTT assay for metabolic activity and the Annexin V/Propidium Iodide (PI) assay for apoptosis detection.

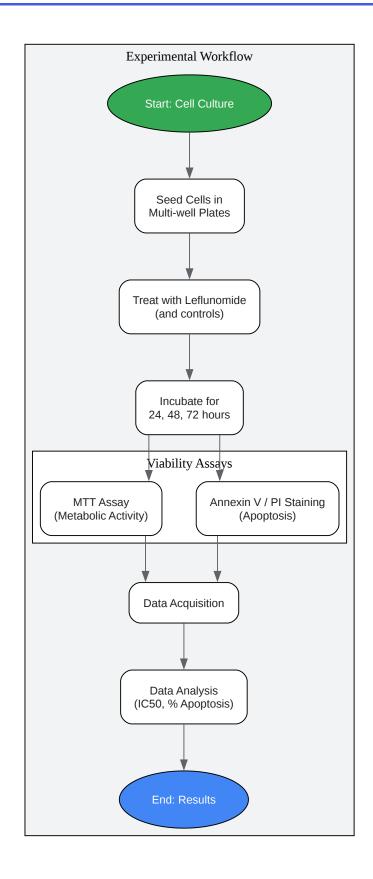
Key Signaling Pathway Affected by Leflunomide

Leflunomide's primary mechanism of action involves the inhibition of the de novo pyrimidine synthesis pathway, which is crucial for the proliferation of activated T and B lymphocytes.[2] This targeted inhibition leads to a depletion of the pyrimidine pool, causing cell cycle arrest at the G1 phase and subsequently impacting cell viability.[2][4]









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